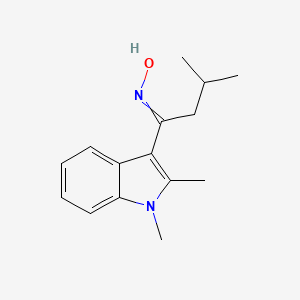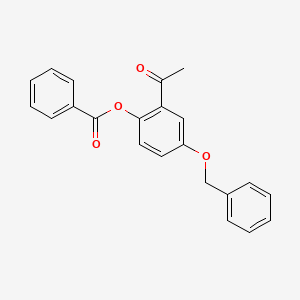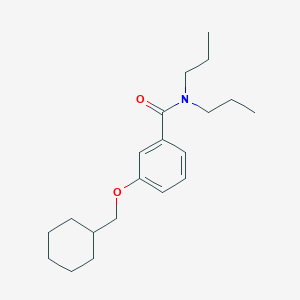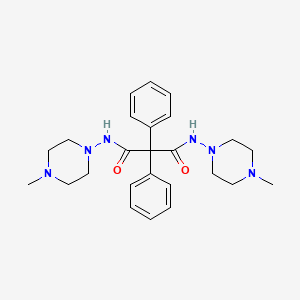
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are sequentially coupled using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers for large-scale synthesis. The process is optimized for efficiency, yield, and purity, often using advanced technologies and reagents.
Chemical Reactions Analysis
Types of Reactions
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action involves the interaction of N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycyl-L-alanyl-L-alaninamide: Lacks the phosphonoethyl group.
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-valinamide: Contains a valine residue instead of alanine.
Uniqueness
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is unique due to the presence of the phosphonoethyl group, which may confer specific properties such as increased stability or altered biological activity.
Conclusion
This compound is a compound with diverse potential applications in science and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for further research and development.
Properties
CAS No. |
88034-86-0 |
|---|---|
Molecular Formula |
C11H23N4O6P |
Molecular Weight |
338.30 g/mol |
IUPAC Name |
1-[[(2S)-2-[[(2S)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C11H23N4O6P/c1-6(13-9(16)5-12-4)10(17)14-7(2)11(18)15-8(3)22(19,20)21/h6-8,12H,5H2,1-4H3,(H,13,16)(H,14,17)(H,15,18)(H2,19,20,21)/t6-,7-,8?/m0/s1 |
InChI Key |
UUYUMODSYKGCNY-WPZUCAASSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)CNC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)

![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
phosphane](/img/structure/B14396281.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)


![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
